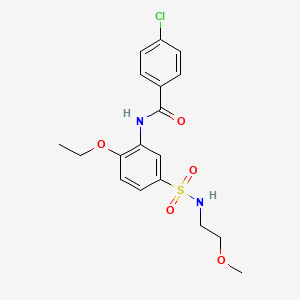
4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is also known as TAK-285 and is a potent inhibitor of HER2 (human epidermal growth factor receptor 2) tyrosine kinase, which is a protein that is overexpressed in many types of cancer.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of HER2 tyrosine kinase. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of HER2 also leads to the activation of apoptotic pathways, which results in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide are primarily related to its inhibition of HER2 tyrosine kinase. This leads to the inhibition of cell growth and proliferation, as well as the activation of apoptotic pathways. TAK-285 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide in lab experiments is its potency as a HER2 tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of HER2 in cancer growth and proliferation. However, one limitation of using TAK-285 is its specificity for HER2, which may limit its usefulness in studying other signaling pathways that are involved in cancer.
Direcciones Futuras
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide. One area of research is the development of more potent and selective HER2 inhibitors that may be more effective in treating cancer. Another area of research is the investigation of the potential use of TAK-285 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of TAK-285 in the treatment of other diseases that involve HER2 overexpression, such as heart disease, may also be an area of future research.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-amino-5-ethoxybenzoate to form the intermediate compound. This intermediate is then reacted with N-(2-methoxyethyl)-p-toluenesulfonamide in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The main application of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is in the field of cancer research. It has been shown to be a potent inhibitor of HER2 tyrosine kinase, which is overexpressed in many types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has been found to be effective in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo.
Propiedades
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-3-26-17-9-8-15(27(23,24)20-10-11-25-2)12-16(17)21-18(22)13-4-6-14(19)7-5-13/h4-9,12,20H,3,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGLOFSMWTCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

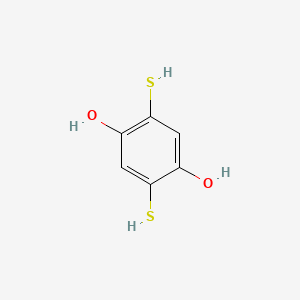
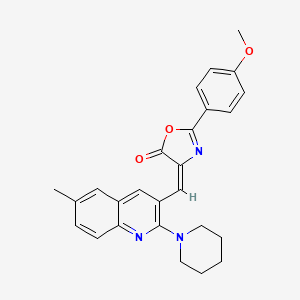
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)



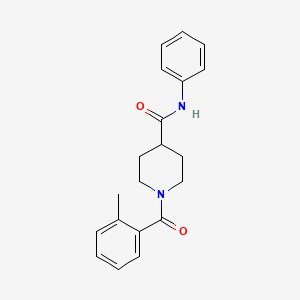
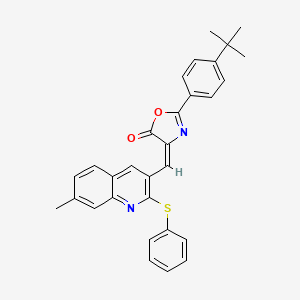

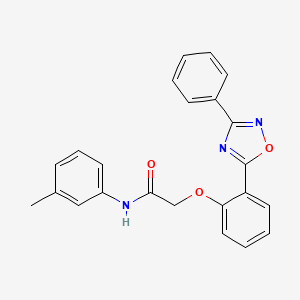
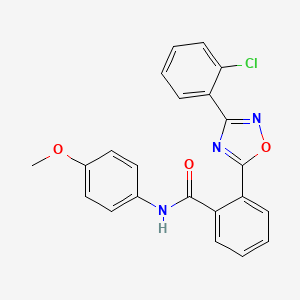
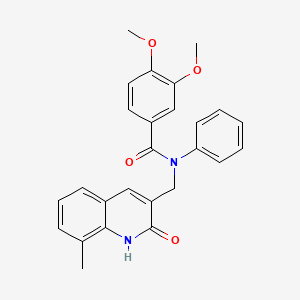
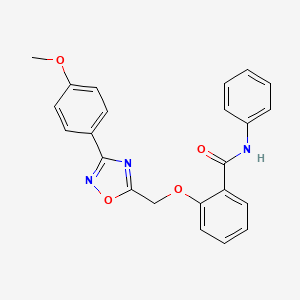
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)